molecular formula C13H8Cl2N4OS B11964612 4-((2,3-Dichlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

4-((2,3-Dichlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11964612
M. Wt: 339.2 g/mol
InChI Key: XFYVOYOPZLODBG-FRKPEAEDSA-N
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Description

4-((2,3-Dichlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a dichlorobenzylidene group, a furyl group, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dichlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dichlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-((2,3-Dichlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in biological research.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((2,3-Dichlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,3-Dichlorobenzylidene)amino)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2,3-Dichlorobenzylidene)amino)-5-(2-pyridyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-((2,3-Dichlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, such as the presence of the furyl group. This structural uniqueness may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H8Cl2N4OS

Molecular Weight

339.2 g/mol

IUPAC Name

4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H8Cl2N4OS/c14-9-4-1-3-8(11(9)15)7-16-19-12(17-18-13(19)21)10-5-2-6-20-10/h1-7H,(H,18,21)/b16-7+

InChI Key

XFYVOYOPZLODBG-FRKPEAEDSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/N2C(=NNC2=S)C3=CC=CO3

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NN2C(=NNC2=S)C3=CC=CO3

Origin of Product

United States

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